Pomalidomide-PEG6-carboxylic acid is a synthetic compound that combines pomalidomide, an immunomodulatory drug, with a polyethylene glycol linker featuring a carboxylic acid functional group. This compound is primarily studied for its potential in targeted protein degradation and therapeutic applications in oncology and immunology.
Pomalidomide is derived from thalidomide and has been modified to enhance its efficacy and safety profile. The PEG6 linker is utilized to improve solubility and bioavailability, making it suitable for various biological applications. Pomalidomide-PEG6-carboxylic acid can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which offer it for research purposes .
Pomalidomide-PEG6-carboxylic acid belongs to the class of small molecules known as immunomodulatory drugs. It is classified under the broader category of protein degradation agents, specifically designed for use in targeted therapies.
The synthesis of pomalidomide-PEG6-carboxylic acid typically involves a multi-step process that includes the following key stages:
The molecular formula of pomalidomide-PEG6-carboxylic acid is , with a molecular weight of approximately 443.5 g/mol . The structure features:
The compound's structural data can be accessed through databases like PubChem, which provides comprehensive information on its molecular properties .
Pomalidomide-PEG6-carboxylic acid undergoes several chemical reactions:
Common reagents for these reactions include:
Pomalidomide-PEG6-carboxylic acid exerts its pharmacological effects through several mechanisms:
Pomalidomide-PEG6-carboxylic acid is characterized by:
Key chemical properties include:
Pomalidomide-PEG6-carboxylic acid has diverse applications in scientific research:
This compound represents a significant advancement in targeted therapy approaches, particularly in cancer treatment strategies leveraging protein degradation mechanisms.
The development of Proteolysis-Targeting Chimeras represents a paradigm shift in therapeutic intervention, transitioning from occupancy-driven pharmacology to event-driven degradation. The foundational concept, first reported in 2001, utilized a peptide-based chimera linking methionine aminopeptidase-2 to the Skp1–Cullin–F box complex for ubiquitin-mediated degradation [1]. This "bioProteolysis-Targeting Chimera" proved the feasibility of targeted degradation but faced limitations in cell permeability and stability. A critical advancement emerged with the identification of small-molecule E3 ubiquitin ligase ligands, particularly cereblon (e.g., immunomodulatory imide drugs like pomalidomide) and von Hippel-Lindau ligands, enabling fully synthetic Proteolysis-Targeting Chimeras with optimized pharmacokinetic properties [2] [6]. By 2020, clinical proof-of-concept was established with Proteolysis-Targeting Chimeras targeting androgen receptor (ARV-110) and estrogen receptor (ARV-471), validating their efficacy against oncology targets traditionally addressed by small-molecule inhibitors [1] [7].
Table 1: Key Milestones in Proteolysis-Targeting Chimera Development
| Year | Innovation | Significance |
|---|---|---|
| 2001 | Peptide-based Protac-1 | First proof-of-concept; targeted MetAP-2 via SCFᵝ-TRCP recruitment |
| 2004 | Cell-permeable peptide Proteolysis-Targeting Chimeras | Poly-D-arginine tags enabled intracellular delivery |
| 2012 | Small-molecule VHL ligands | Enabled all-small-molecule Proteolysis-Targeting Chimeras with oral bioavailability |
| 2019 | ARV-110/ARV-471 clinical entry | First-in-human trials for metastatic castration-resistant prostate cancer and breast cancer |
| 2025 | Microwave-accelerated synthesis | Streamlined production of pomalidomide building blocks [3] |
The ubiquitin–proteasome system relies on a sequential enzymatic cascade where E3 ubiquitin ligases confer substrate specificity. Proteolysis-Targeting Chimeras function by forming a ternary complex between the target protein and an E3 ligase, enabling ubiquitin transfer from an E2 conjugating enzyme. Cereblon and von Hippel-Lindau constitute >80% of current Proteolysis-Targeting Chimera designs due to their well-characterized ligands and cellular abundance [4] [8]. Cereblon, a substrate receptor for Cullin 4 RING E3 ubiquitin ligase, exhibits remarkable plasticity upon binding immunomodulatory imide drugs like pomalidomide. This alters its substrate specificity, enabling recruitment of non-native proteins such as transcription factors Ikaros and Aiolos [1] [6]. The ubiquitin–proteasome system recognizes K48-linked polyubiquitin chains, directing tagged proteins to the 26S proteasome for ATP-dependent hydrolysis [6] [8].
Table 2: Ubiquitin Chain Linkages and Functional Consequences
| Linkage Type | Primary Function | E3 Ligase Example |
|---|---|---|
| K48 | Proteasomal degradation | Cereblon, von Hippel-Lindau |
| K63 | DNA repair; kinase activation | TRAF6 |
| K11 | Cell cycle regulation | APC/C |
| M1 (linear) | NF-κB signaling | LUBAC |
Pomalidomide–Polyethylene Glycol6–Carboxylic Acid exemplifies the modular architecture central to Proteolysis-Targeting Chimera design, integrating three functional elements: (1) A cereblon-binding immunomodulatory imide drug derived from thalidomide analogs, (2) A hexaethylene glycol linker conferring hydrophilicity and spatial flexibility, and (3) A terminal carboxylic acid group enabling covalent conjugation to target protein ligands via amide coupling [5] [9]. Historically, pomalidomide gained prominence following the 2010 discovery of cereblon as the primary target of immunomodulatory imide drugs [1]. Its integration into Proteolysis-Targeting Chimeras leverages the "molecular glue" properties of immunomodulatory imide drugs, which remodel cereblon surface topology to accommodate neo-substrates [6]. The polyethylene glycol6 spacer balances hydrophilicity and conformational flexibility, optimizing ternary complex formation while mitigating aggregation. Recent synthetic innovations, including microwave-assisted reactions, achieve high-yield production (≥95% purity) within 15 minutes, accelerating PROTAC development [3] [9]. Commercial availability as building blocks (e.g., CAS 2624181-62-8) facilitates rapid assembly of degrader libraries for high-throughput screening [5] [9].
Table 3: Molecular Features of Pomalidomide–Polyethylene Glycol6–Carboxylic Acid
| Component | Structural Properties | Role in Proteolysis-Targeting Chimeras |
|---|---|---|
| Pomalidomide | 4-Amino-substituted phthalimide ring | High-affinity cereblon recruitment (Kd ~ μM range) |
| Polyethylene Glycol6 | 24-atom spacer; molecular weight ≈ 264 Da | Solubility enhancement; optimal distance for ternary complex formation |
| Carboxylic Acid | Terminal -COOH group | Conjugation site for target ligands via NHS ester/amide chemistry |
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2